molecular formula C21H20BrNO3S2 B4542011 5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4542011
M. Wt: 478.4 g/mol
InChI Key: GCCIWBXRNRIIKI-UNOMPAQXSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives involves condensation reactions of suitable aldehydes with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol. This process is typically followed by refluxation for several hours to achieve the desired product. For example, Patel et al. (2010) describe the preparation of similar thiazolidin-4-one compounds by refluxing specific imidazolone derivatives with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives is often determined using X-ray crystallography, which provides detailed insights into their crystal packing and molecular geometry. Zhu and Qiu (2011) reported the crystal structures of two Schiff bases related to thiazolidin-4-one, showcasing their configuration and molecular interactions (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Thiazolidin-4-one derivatives participate in various chemical reactions, including antibacterial activities, as demonstrated by Trotsko et al. (2018), who synthesized a series of thiazolidin-4-one derivatives showing significant activity against Gram-positive bacteria (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).

Physical Properties Analysis

The physical properties of thiazolidin-4-one derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various solvents and conditions. For instance, the study by Delgado et al. (2005) discusses the hydrogen-bonded dimers, chains of rings, and sheet formations in the crystal structures of several thiazolidin-4-one derivatives, highlighting their diverse physical properties (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties Analysis

The chemical properties of thiazolidin-4-one derivatives, such as reactivity, stability, and interactions with other molecules, play a significant role in their applications. Research by Popov-Pergal et al. (2010) on the synthesis and structure of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones provides insight into the chemical behavior of these compounds (Popov-Pergal, Poleti, Rančić, Meden, & Pergal, 2010).

properties

IUPAC Name

(5Z)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3S2/c1-2-26-18-11-15(16(22)13-17(18)24)12-19-20(25)23(21(27)28-19)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13,24H,2,6,9-10H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCIWBXRNRIIKI-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC3=CC=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC3=CC=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one

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